3-Chloro-6-phenoxypyridazine

Descripción general

Descripción

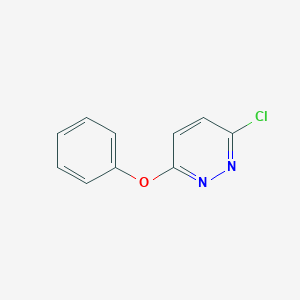

3-Chloro-6-phenoxypyridazine is a pyridazine derivative characterized by a chlorine atom at the 3-position and a phenoxy group at the 6-position. Pyridazine derivatives are pivotal in medicinal chemistry due to their aromatic heterocyclic structure, which enables diverse biological interactions. These compounds are frequently utilized as intermediates in synthesizing pharmaceuticals and agrochemicals, leveraging their structural versatility to modulate activity and selectivity . For example, 3-(piperazin-1-yl)pyridazine derivatives exhibit anti-bacterial, anti-viral, and anti-platelet aggregation properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chloro-6-phenoxypyridazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with phenols in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the desired product .

Another method involves the catalytic dehalogenation of 3-phenoxy-6-chloropyridazines. This process can be carried out using catalysts such as palladium or Raney nickel in an ammoniacal ethanol solution at moderate temperatures and pressures .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-6-phenoxypyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the third position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-6-phenoxypyridazine has been investigated for its biological activities, particularly in the development of new antimicrobial agents. Pyridine derivatives, including pyridazines, are known for their ability to inhibit multidrug-resistant pathogens. Recent studies have highlighted the importance of pyridine scaffolds in the design of novel antibiotics due to their favorable solubility and bioactivity profiles.

Antimicrobial Activity

Research indicates that compounds derived from pyridazine structures exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus (MRSA). For instance, derivatives of this compound have shown promising results in inhibiting bacterial growth, making them candidates for further development as antimicrobial agents .

Antileishmanial Properties

In addition to antibacterial activity, this compound derivatives have been explored for their potential antileishmanial effects. Studies utilizing computational docking and molecular dynamics simulations have demonstrated that these compounds can effectively bind to key enzymes involved in the Leishmania lifecycle, suggesting their viability as therapeutic agents against leishmaniasis .

Corrosion Inhibition

This compound has also been studied for its effectiveness as a corrosion inhibitor in acidic environments. Experimental data indicate that this compound can significantly reduce the corrosion rate of mild steel in hydrochloric acid solutions.

Performance Metrics

In controlled experiments, this compound demonstrated up to 96% inhibition efficiency at optimal concentrations, indicating its strong potential for industrial applications in corrosion protection .

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic frameworks. Its reactivity allows it to participate in various chemical transformations.

Synthesis of Novel Compounds

Recent advancements in synthetic methodologies have utilized this compound as a starting material to create diverse derivatives with enhanced biological activities. For example, its incorporation into multi-component reactions has led to the synthesis of novel pyridine-based compounds with improved pharmacological profiles .

Green Chemistry Approaches

Innovative green synthesis techniques involving this compound have been developed, promoting environmentally friendly practices in chemical manufacturing. These methods often utilize less hazardous reagents and solvents while maintaining high yields and selectivity .

Mecanismo De Acción

The mechanism of action of 3-Chloro-6-phenoxypyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed from the compound .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyridazine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Actividad Biológica

3-Chloro-6-phenoxypyridazine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring substituted with a chlorine atom at the third position and a phenoxy group at the sixth position. Its molecular formula is . The unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects such as:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains, indicating potential as an antimicrobial agent .

- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Its potential to modulate inflammatory pathways has been explored, particularly in relation to chronic inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target/Organism | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth | |

| Antifungal | Fungal strains | Inhibition of growth | |

| Anticancer | Cancer cell lines | Induction of apoptosis | |

| Anti-inflammatory | Inflammatory pathways | Reduction in cytokine production |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound was tested against several strains of bacteria, including E. coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Activity

A separate study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). Treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Chloro-6-phenoxypyridazine?

- Methodological Answer : The synthesis typically involves:

- Fusion reactions of halogenated pyridazine precursors with phenols or amines under controlled heating (e.g., 80–120°C) to introduce the phenoxy group .

- Cyclization strategies using hydrazine hydrate to form the pyridazine core, followed by chlorination steps .

- Cross-coupling reactions with boronic esters (e.g., Suzuki-Miyaura coupling) for functionalization at the 6-position, leveraging boronate intermediates like 3-Chloro-6-(dioxaborolanyl)pyridazine .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation employs:

- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and crystallographic packing .

- Spectroscopic techniques : High-resolution NMR (¹H/¹³C) for aromatic proton environments, mass spectrometry (HRMS) for molecular weight confirmation, and IR for functional group analysis .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Use personal protective equipment (PPE) : gloves, goggles, and lab coats.

- Work in a fume hood to avoid inhalation of vapors or dust.

- Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines, as outlined for structurally related chloropyridazines .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

- Methodological Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions at the 3-chloro position .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity and reduce side products .

- Microwave-assisted synthesis to accelerate reaction kinetics and improve yield compared to conventional heating .

Q. What methodologies are used to evaluate the pharmacological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Enzyme inhibition studies (e.g., kinase or protease assays) to identify binding affinity (IC₅₀ values) .

- Structure-Activity Relationship (SAR) : Systematic modification of the phenoxy or chloro substituents to correlate structural changes with biological efficacy .

- In vivo models : Rodent studies for pharmacokinetics (e.g., bioavailability, half-life) and toxicity profiling .

Q. How can contradictions in reported biological activity data for pyridazine derivatives be resolved?

- Methodological Answer :

- Reproducibility checks : Validate experimental protocols (e.g., cell line specificity, assay conditions) across independent labs .

- Computational docking : Molecular dynamics simulations to predict binding modes and explain variability in activity across analogs .

- Meta-analysis : Aggregate data from multiple studies to identify trends in substituent effects or assay limitations .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Molecular docking : Screen against target protein databases (e.g., PDB) to prioritize derivatives for synthesis .

- QSAR modeling : Develop quantitative models linking electronic descriptors (e.g., logP, polar surface area) to observed biological activity .

Q. Methodological Notes

- Structural Characterization : For novel derivatives, always cross-validate X-ray data with spectroscopic results to confirm purity and regiochemistry .

- Biological Assays : Include positive and negative controls to mitigate false positives in high-throughput screening .

- Safety Compliance : Regularly update risk assessments based on the latest SDS for related compounds .

Propiedades

IUPAC Name |

3-chloro-6-phenoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVVMGVIGYPNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328034 | |

| Record name | 3-Chloro-6-phenoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1490-44-4 | |

| Record name | 3-Chloro-6-phenoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.